molecular formula C6H9NOS B13061104 (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol

(1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol

Cat. No.: B13061104
M. Wt: 143.21 g/mol
InChI Key: RKUNYEOWLVWVAX-LURJTMIESA-N
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Description

Foundational Significance of Chiral β-Amino Alcohols in Modern Organic Synthesis

Chiral β-amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms, with at least one of these carbons being a stereocenter. This structural motif is of paramount importance in modern organic synthesis for several reasons.

Firstly, the chiral β-amino alcohol scaffold is a key structural element in a vast array of pharmaceuticals, agrochemicals, and natural products. westlake.edu.cn Their prevalence in biologically active molecules underscores their significance as building blocks in the synthesis of complex molecular targets. westlake.edu.cn The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological receptors and enzymes.

Secondly, these compounds are highly valued as chiral ligands and auxiliaries in asymmetric catalysis. westlake.edu.cntcichemicals.com The ability of the amino and hydroxyl groups to coordinate with metal centers allows for the creation of well-defined chiral environments around a catalyst. This, in turn, enables the stereoselective synthesis of a wide range of molecules, a critical capability in the production of enantiomerically pure drugs. acs.org The development of novel catalytic systems for the efficient construction of chiral β-amino alcohols continues to be an active area of research. westlake.edu.cn

Table 1: Applications of Chiral β-Amino Alcohols in Organic Synthesis
Application AreaDescriptionExamples of Resulting Products
Pharmaceutical SynthesisServe as key intermediates and structural cores for a wide range of therapeutic agents.Antivirals, Antidepressants, Beta-blockers
Asymmetric CatalysisAct as chiral ligands for metal catalysts to induce stereoselectivity in chemical reactions.Enantioselective addition of organozincs to aldehydes, asymmetric hydrogenations
Natural Product SynthesisUtilized as versatile building blocks for the total synthesis of complex natural molecules.Alkaloids, Amino sugars
Chiral AuxiliariesTemporarily incorporated into a substrate to direct a stereoselective reaction.Asymmetric alkylations, Aldol (B89426) reactions

Strategic Importance of Thiophene (B33073) Moieties in Chemical Scaffold Development

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is another cornerstone of modern chemical research, particularly in medicinal chemistry. nih.govnih.gov Its strategic importance stems from its role as a bioisostere of the benzene (B151609) ring. ufrj.brsci-hub.se This means that a thiophene ring can often replace a benzene ring in a biologically active molecule without significantly altering its size and shape, yet potentially improving its physicochemical and pharmacological properties. nih.govresearchgate.netpsu.edu

Thiophene and its derivatives are considered "privileged scaffolds" in drug discovery, as they are found in a multitude of approved drugs across various therapeutic areas. nih.govrsc.org The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity of a drug to its target receptor. nih.gov Furthermore, the thiophene nucleus can be readily functionalized, allowing for the fine-tuning of a molecule's properties to optimize its efficacy and pharmacokinetic profile. nih.gov The diverse biological activities of thiophene-containing compounds include anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Table 2: Notable Thiophene-Containing Drugs and Their Therapeutic Applications
Drug NameTherapeutic AreaMechanism of Action (Simplified)
ClopidogrelCardiovascularAntiplatelet agent, P2Y12 inhibitor
Duloxetine (B1670986)AntidepressantSerotonin-norepinephrine reuptake inhibitor
OlanzapineAntipsychoticDopamine and serotonin (B10506) receptor antagonist
TiotropiumRespiratoryMuscarinic receptor antagonist
RaltitrexedOncologyThymidylate synthase inhibitor

Overview of Research Trajectories Pertaining to (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol

Given the established significance of its constituent parts, research involving this compound can be envisioned along several promising trajectories. The lack of extensive specific data for this exact compound means that these trajectories are largely prospective and based on the known properties of analogous structures.

One major avenue of research would be its exploration as a novel building block in medicinal chemistry. The combination of the chiral β-amino alcohol scaffold and the thiophene-3-yl moiety could lead to the development of new therapeutic agents. For instance, it could serve as a key intermediate in the synthesis of compounds targeting the central nervous system, drawing inspiration from thiophene-containing drugs like duloxetine and olanzapine. The 3-substitution pattern on the thiophene ring, as opposed to the more commonly seen 2-substitution, offers an opportunity for novel structure-activity relationship studies.

Another significant research direction lies in its application in asymmetric catalysis. The development of new chiral ligands is crucial for advancing stereoselective synthesis. This compound could be evaluated as a ligand in a variety of metal-catalyzed reactions. Its efficacy could be compared to existing β-amino alcohol ligands to understand how the electronic and steric properties of the thiophen-3-yl group influence the catalyst's activity and selectivity.

The synthesis of this compound itself presents a noteworthy research challenge. Developing efficient and stereoselective synthetic routes to this and related compounds would be a valuable contribution to organic chemistry. Methodologies such as the asymmetric reduction of α-amino ketones or the ring-opening of chiral epoxides with amines could be explored and optimized for this specific target.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(1R)-2-amino-1-thiophen-3-ylethanol

InChI

InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2/t6-/m0/s1

InChI Key

RKUNYEOWLVWVAX-LURJTMIESA-N

Isomeric SMILES

C1=CSC=C1[C@H](CN)O

Canonical SMILES

C1=CSC=C1C(CN)O

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1r 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol

Development of Conventional and Expedient Synthesis Routes

Multistep linear syntheses represent the traditional approach to constructing molecules like (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol. These strategies involve a sequence of discrete reaction and purification steps. A common pathway begins with a suitable thiophene-based precursor, which is then elaborated through a series of functional group transformations to introduce the amino and hydroxyl moieties with the desired stereochemistry.

To improve efficiency and reduce waste, one-pot synthetic methodologies have gained considerable attention. These approaches combine multiple reaction steps into a single operation without the isolation of intermediates, thereby saving time, solvents, and reagents. For the synthesis of β-amino alcohols, one-pot strategies often involve the in situ generation of a key intermediate that is then directly converted to the final product.

One such strategy involves the reaction of an epoxide with an amine. For instance, a thiophene-derived epoxide could be ring-opened with ammonia (B1221849) or a protected amine source to directly generate the β-amino alcohol. Another approach is the tandem reaction of an α-haloketone with an amine, followed by an in situ reduction of the resulting α-aminoketone. This avoids the isolation of the often-unstable aminoketone intermediate. While specific examples for the one-pot synthesis of this compound are not extensively detailed in the literature, the general principles are widely applicable to heteroaromatic substrates.

Asymmetric Synthesis Strategies for Enantiopure this compound

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Consequently, the development of asymmetric synthetic methods to produce enantiomerically pure compounds like this compound is of paramount importance. These strategies employ chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

A highly effective and widely used method for the asymmetric synthesis of chiral alcohols is the enantioselective reduction of a prochiral ketone precursor, in this case, 2-amino-1-(thiophen-3-yl)ethanone. This transformation is typically mediated by a chiral catalyst, often a transition metal complex with a chiral ligand.

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a powerful tool for the enantioselective reduction of ketones. These reactions typically employ a ruthenium(II) catalyst in combination with a chiral diamine or amino alcohol ligand. A common hydrogen source is a mixture of formic acid and triethylamine (B128534) or isopropanol. The catalyst facilitates the transfer of hydrogen to the ketone in a stereoselective manner, governed by the chiral environment of the ligand.

Table 1: Representative Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Heteroaromatic Ketones (Note: Data for the specific substrate 2-amino-1-(thiophen-3-yl)ethanone is not available in the searched literature. The following table presents data for analogous heteroaromatic ketones to illustrate the capability of the methodology.)

EntrySubstrateCatalyst SystemHydrogen SourceYield (%)ee (%)
12-Acetylthiophene[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃>9598
22-Acetylfuran[RuCl₂(p-cymene)]₂ / (R,R)-TsDPENi-PrOH9297
33-Acetylpyridine[RuCl₂(p-cymene)]₂ / (S,S)-TsDPENHCOOH/NEt₃9899

ee = enantiomeric excess TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

Rhodium complexes bearing chiral phosphine (B1218219) ligands are also highly effective catalysts for the asymmetric hydrogenation (using H₂) and asymmetric transfer hydrogenation of ketones. These catalysts have demonstrated broad substrate scope and high enantioselectivities for the reduction of various functionalized ketones.

For the synthesis of this compound, a rhodium catalyst, such as one derived from [Rh(cod)₂]BF₄ and a chiral bisphosphine ligand (e.g., DuanPhos), could be employed for the asymmetric hydrogenation of 2-amino-1-(thiophen-3-yl)ethanone. Similarly, rhodium complexes can be utilized in asymmetric transfer hydrogenation reactions, often with similar hydrogen sources as their ruthenium counterparts. The choice of ligand is crucial for achieving high enantioselectivity, and a variety of chiral ligands have been developed for this purpose.

Table 2: Representative Rhodium-Catalyzed Asymmetric Hydrogenation of Amino Ketones (Note: Data for the specific substrate 2-amino-1-(thiophen-3-yl)ethanone is not available in the searched literature. The following table presents data for analogous amino ketones to illustrate the capability of the methodology.)

EntrySubstrateCatalyst SystemH₂ Pressure (atm)Yield (%)ee (%)
12-Aminoacetophenone[Rh(cod)(DuanPhos)]BF₄109998
22-(Methylamino)acetophenone[Rh(cod)(Me-DuPhos)]BF₄109796
32-Amino-1-(naphthalen-2-yl)ethanone[Rh(cod)(DuanPhos)]BF₄1098>99

ee = enantiomeric excess DuanPhos = a chiral bisphosphine ligand Me-DuPhos = a chiral bisphosphine ligand

Chiral Catalyst-Mediated Enantioselective Reduction of Precursors

Borane-Oxazaborolidine Mediated Stereoselective Reductions

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This reaction typically utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol, in the presence of borane (B79455) (BH₃) as the reducing agent. The CBS catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, leading to a highly enantioselective hydride transfer.

While specific examples detailing the CBS reduction of 2-amino-1-(thiophen-3-yl)ethanone to this compound are not prevalent in the literature, the methodology has been successfully applied to a wide range of aryl and heteroaryl ketones. The general mechanism involves the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst, which activates the borane and enhances the Lewis acidity of the endocyclic boron atom. The ketone then coordinates to this activated complex, with a preference for the sterically less hindered lone pair of the carbonyl oxygen. This orientation directs the hydride transfer from the borane to one face of the ketone, resulting in the formation of the chiral alcohol with high enantiomeric excess (ee).

For the synthesis of this compound, the precursor ketone, 2-amino-1-(thiophen-3-yl)ethanone, would be treated with an (S)-CBS catalyst and a borane source, such as BH₃·THF or BH₃·SMe₂. The choice of the CBS catalyst, particularly the substituent on the boron atom, can influence the enantioselectivity of the reduction.

Table 1: Key Features of Borane-Oxazaborolidine Mediated Stereoselective Reductions

FeatureDescription
Catalyst Chiral oxazaborolidine (e.g., (S)-CBS catalyst for (R)-alcohol)
Reducing Agent Borane (BH₃) complex (e.g., BH₃·THF, BH₃·SMe₂)
Substrate Prochiral ketone (2-amino-1-(thiophen-3-yl)ethanone)
Key Advantage High enantioselectivity and predictable stereochemical outcome.
Consideration The amino group in the substrate may require protection to avoid side reactions with the borane reagent.

Biocatalytic Approaches for Stereoselective Transformations

Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as ketoreductases (KREDs) and transaminases, can exhibit exquisite chemo-, regio-, and stereoselectivity, often operating under mild reaction conditions.

The asymmetric reduction of the precursor ketone, 2-amino-1-(thiophen-3-yl)ethanone, using a ketoreductase is a promising approach for the synthesis of this compound. KREDs are a class of enzymes that catalyze the reduction of ketones to alcohols using a nicotinamide (B372718) cofactor (NADH or NADPH). A wide range of KREDs are commercially available, and enzyme screening kits can be used to identify a suitable biocatalyst that exhibits high activity and enantioselectivity for the desired transformation. The stereochemical outcome of the reduction is determined by the specific KRED used, with some enzymes favoring the production of the (R)-alcohol and others the (S)-alcohol.

For instance, studies on the biocatalytic reduction of the analogous tetrahydrothiophene-3-one have shown that through enzyme evolution, the enantioselectivity of a KRED could be significantly increased to produce the (R)-alcohol with over 99% ee. chinayyhg.com This highlights the potential for developing a highly efficient biocatalytic process for the synthesis of this compound.

Another biocatalytic strategy involves the use of transaminases. A transaminase could be used to convert a suitable β-hydroxyketone precursor into the desired chiral amino alcohol.

Table 2: Biocatalytic Approaches for the Synthesis of this compound

Biocatalytic MethodEnzymeTransformationKey Advantages
Asymmetric ReductionKetoreductase (KRED)2-amino-1-(thiophen-3-yl)ethanone → this compoundHigh enantioselectivity, mild reaction conditions, environmentally friendly.
Asymmetric AminationTransaminaseβ-hydroxyketone precursor → this compoundCan introduce the amino group and set the stereocenter in a single step.

Diastereoselective Synthesis Utilizing Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral molecule (the auxiliary) is temporarily attached to the substrate to direct a subsequent chemical transformation in a diastereoselective manner. After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

For the synthesis of this compound, a chiral auxiliary could be attached to the amino group of a precursor molecule. For example, a chiral auxiliary such as a derivative of pseudoephedrine can be used to synthesize chiral β-amino alcohols. nih.gov The synthesis would involve the attachment of the chiral auxiliary to a 3-thienylacetyl derivative, followed by a diastereoselective reduction of the ketone and subsequent removal of the auxiliary.

The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. The steric bulk and conformational rigidity of the auxiliary create a chiral environment that biases the approach of the reducing agent to one face of the carbonyl group.

Table 3: Diastereoselective Synthesis Using Chiral Auxiliaries

Chiral AuxiliaryGeneral ApproachKey Advantage
Pseudoephedrine derivativesAttachment to a 3-thienylacetyl precursor, diastereoselective reduction of the ketone, and removal of the auxiliary.Well-established method with predictable stereochemical outcomes.
Evans OxazolidinonesAcylation with a 3-thienylacetyl chloride, followed by a diastereoselective transformation and subsequent cleavage of the auxiliary.High levels of diastereoselectivity are often achieved.

Control of Regioselectivity and Stereochemical Purity in Synthesis

The successful synthesis of this compound hinges on the effective control of both regioselectivity and stereochemical purity throughout the synthetic sequence.

Regioselectivity: The primary challenge in regioselectivity is the preparation of the 3-substituted thiophene (B33073) precursor. Direct electrophilic substitution of thiophene typically favors the 2-position. Therefore, strategies for the regioselective synthesis of 3-acetylthiophene (B72516) or other suitable 3-substituted precursors are essential. One common approach involves the use of 3-bromothiophene, which can be converted to 3-acetylthiophene via a Grignard reaction with acetyl chloride or through a metal-catalyzed cross-coupling reaction. google.com Another method is the Gewald reaction, which can be used to synthesize 2-amino-3-acylthiophenes from α-cyano ketones. mdpi.com

Stereochemical Purity: Achieving high stereochemical purity requires the use of highly enantioselective or diastereoselective synthetic methods as described in the sections above. The enantiomeric excess (ee) of the final product is a direct measure of the success of the stereocontrol. Purification techniques such as chiral chromatography or crystallization of diastereomeric salts may be necessary to enhance the enantiomeric purity of the final compound. Analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) are crucial for determining the enantiomeric excess of the product.

** 1r 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol As a Chiral Building Block and Advanced Intermediate**

Strategic Application in the Construction of Complex Molecular Architectures

Chiral 1,2-amino alcohols are recognized as privileged scaffolds in synthetic chemistry, serving as crucial starting materials for a wide array of complex molecules, including pharmaceutical agents and natural products. acs.orgnih.gov The functional groups of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol—the primary amine and the secondary alcohol—offer orthogonal reactivity, allowing for sequential and controlled modifications. This dual functionality enables its use in multicomponent reactions and domino sequences to rapidly build molecular complexity.

The thiophene (B33073) ring itself is a significant component of many biologically active compounds and organic materials. ptfarm.plnih.govnih.gov The incorporation of the this compound moiety introduces both the thiophene core and a specific stereochemistry into the target molecule, which is often critical for biological function. Synthetic strategies can leverage the amino and hydroxyl groups to append other fragments or to initiate cyclization cascades, leading to intricate polycyclic and heterocyclic systems.

Integration into Novel Chemical Scaffolds and Frameworks

The defined stereochemistry and reactive handles of this compound make it an ideal starting point for generating diverse chemical scaffolds.

Thiophene derivatives are foundational in medicinal chemistry and materials science due to their wide-ranging pharmacological and electronic properties. nih.govnih.gov Scaffolds based on 2-aminothiophenes, for instance, are used as synthons for biologically active conjugates and hybrids. nih.govresearchgate.net The synthesis of novel thiophene-based frameworks often begins with simple, functionalized thiophenes. researchgate.netmdpi.com

This compound serves as a precursor for such scaffolds. The primary amine can be readily acylated, alkylated, or used in condensation reactions to form imines or participate in the construction of nitrogen-containing heterocycles like pyrimidines or pyrazoles. ptfarm.pl The hydroxyl group can be etherified, esterified, or oxidized, providing another avenue for diversification. This allows for the systematic development of libraries of thiophene-containing compounds for screening and optimization in drug discovery and materials science.

Table 1: Potential Reactions for Scaffold Diversification

Functional GroupReaction TypePotential Outcome
Amine (-NH2) AcylationFormation of amides
Reductive AminationSynthesis of secondary/tertiary amines
CyclocondensationConstruction of N-heterocycles
Alcohol (-OH) EtherificationFormation of ethers
EsterificationFormation of esters
OxidationConversion to a ketone

The β-amino alcohol motif is instrumental in the synthesis of fused (annulated) and bridged bicyclic systems. These rigid structures are of great interest in medicinal chemistry as they can mimic peptide turns or lock a molecule into a specific, biologically active conformation.

Various synthetic methods can be employed to construct these complex architectures from precursors like this compound. For example, photochemical cyclization and aldol (B89426) condensation reactions have been used to prepare novel polycyclic derivatives of bicyclo[3.2.1]octadiene systems that are fused with a thiophene ring. beilstein-journals.org Another strategy involves the synthesis of bicyclic morpholinethiones, which serve as synthons for creating heteroaryl-annulated bicyclic morpholines. researchgate.net The inherent chirality of the starting amino alcohol can direct the stereochemical outcome of these cyclization reactions, enabling the asymmetric synthesis of complex polycyclic frameworks.

Role in the Synthesis of Advanced Pharmaceutical Intermediates

While direct applications of this compound in pharmaceuticals are not extensively documented, its structural isomer, (S)-3-methylamino-1-(thiophen-2-yl)propan-1-ol, is a well-established key intermediate in the synthesis of the antidepressant drug Duloxetine (B1670986). researchgate.netgoogle.com This highlights the importance of chiral amino alcohols containing a thiophene ring in the pharmaceutical industry.

The synthesis of Duloxetine involves the enantioselective reduction of a ketone precursor to form the chiral amino alcohol, which is then elaborated to the final active pharmaceutical ingredient (API). google.com The chirality of the amino alcohol is crucial for the drug's efficacy. This compound represents a related chiral building block that could be used to synthesize structural analogues of existing drugs or entirely new chemical entities. The substitution pattern on the thiophene ring (position 3 vs. position 2) significantly alters the molecule's spatial arrangement and electronic properties, which could lead to different pharmacological profiles. For example, 2-aminothiophene derivatives have been identified as positive allosteric modulators of the GLP-1 receptor, a target for type 2 diabetes treatment. nih.gov

Development of Chiral Ligands for Catalytic Applications

The 1,2-amino alcohol framework is a cornerstone of ligand design for asymmetric catalysis. nih.govalfa-chemistry.com The two heteroatoms (nitrogen and oxygen) can chelate to a metal center, creating a rigid, chiral environment that can induce enantioselectivity in a variety of chemical transformations.

This compound is an excellent candidate for development into a chiral ligand. By modifying the amino group, a range of bidentate or tridentate ligands can be synthesized. For instance, C2-symmetric chiral ligands based on a thiophene-2,5-bis(amino-alcohol) framework have been synthesized and successfully applied in copper-catalyzed asymmetric reactions. nih.govnih.govresearchgate.netrsc.orgjyu.fi These ligands have demonstrated high efficiency and enantioselectivity in aldol reactions and domino Knoevenagel-Michael cyclizations. nih.govrsc.org

Similarly, novel thiophene-based chiral amino alcohols have been used as ligands in copper-catalyzed asymmetric Henry reactions, yielding nitroalcohols with high conversion and excellent enantioselectivity (up to 96% ee). researchgate.net The thiophene ring in these ligands is not merely a structural backbone but can also participate in non-covalent interactions (e.g., π-stacking) with substrates, further influencing the stereochemical outcome of the reaction. The development of ligands from this compound could provide new tools for asymmetric synthesis, potentially offering unique reactivity or selectivity compared to existing ligand systems.

Table 2: Applications of Thiophene-Based Amino Alcohol Ligands in Asymmetric Catalysis

Reaction TypeCatalyst SystemProduct TypeEnantioselectivity (ee)Reference
Friedel-Crafts AlkylationCu(OTf)₂ / Bis(oxazolinyl)thiopheneAlkylated IndolesUp to 81% nih.gov
Aldol ReactionCu(OAc)₂ / Thiophene-bis(amino-alcohol)3-Hydroxy-2-oxindolesUp to 96% nih.govrsc.org
Henry ReactionCu(OTf)₂ / Thiophenyl amino alcoholβ-Hydroxy nitroalkanesUp to 96% researchgate.net
Domino Knoevenagel-Michael CyclizationCu(OAc)₂ / Thiophene-bis(amino-alcohol)Spiro-oxindolesUp to 95% rsc.orgjyu.fi

Advanced Spectroscopic and Structural Characterization of 1r 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals for (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol can be achieved. mdpi.com

The ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons on the thiophene (B33073) ring would appear in the aromatic region, with their specific chemical shifts and coupling patterns revealing their substitution pattern. rsc.org The methine proton (CH-OH) adjacent to the chiral center is expected to appear as a multiplet due to coupling with the neighboring methylene (B1212753) protons. The chemical shift of this proton is influenced by the adjacent hydroxyl group. The two methylene protons (CH₂) of the aminoethyl group are diastereotopic due to the adjacent stereocenter and are expected to exhibit distinct chemical shifts and a complex coupling pattern.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. mdpi.com The carbons of the thiophene ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom of the chiral center (C-OH) would appear in the range of δ 60-75 ppm, while the methylene carbon (CH₂-NH₂) would resonate further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Thiophene C2-H~7.3-7.4~126-128
Thiophene C4-H~7.0-7.1~123-125
Thiophene C5-H~7.2-7.3~120-122
CH(OH)~4.8-5.0~68-72
CH₂(NH₂)~2.8-3.1 (diastereotopic)~50-55
OHBroad, variable-
NH₂Broad, variable-
Thiophene C3-~140-145

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS) for Purity and Identity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an essential tool for confirming both the identity and purity of a sample. osti.govfujifilm.com

In high-resolution mass spectrometry (HRMS), this compound is expected to show a protonated molecular ion [M+H]⁺ with a precise mass-to-charge ratio (m/z) that can be used to confirm its elemental formula (C₆H₁₀NOS⁺). mdpi.comscielo.br

The fragmentation pattern observed in tandem MS (MS/MS) experiments provides structural information that corroborates the proposed structure. Common fragmentation pathways for amino alcohols include the loss of water (H₂O) from the molecular ion, the loss of the aminomethyl radical (•CH₂NH₂), and alpha-cleavage, which involves the breaking of the C-C bond adjacent to the hydroxyl group. libretexts.orgnih.gov The thiophene ring itself can also undergo characteristic fragmentation. researchgate.net The analysis of these fragments helps to piece together the molecular structure. nih.gov

LC-MS is particularly valuable for purity assessment. osti.gov The compound is first separated from any impurities or starting materials on an HPLC column. The subsequent MS detection provides high sensitivity and specificity, allowing for the detection of trace-level impurities that might not be visible by other methods. fujifilm.com For chiral molecules, specialized chiral LC-MS methods can be developed to assess enantiomeric purity by separating the enantiomers before they enter the mass spectrometer. nih.gov

Table 2: Predicted Key Mass Fragments for this compound
Fragment IonProposed Structure / LossPredicted m/z
[M+H]⁺Protonated molecule144.053
[M+H - H₂O]⁺Loss of water126.042
[M+H - CH₃N]⁺Loss of methylamine (B109427) moiety113.016
[C₅H₅OS]⁺Alpha-cleavage (loss of •CH₂NH₂)113.006
[C₄H₄S]⁺Thiophene cation84.003

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint. pressbooks.pub

For this compound, the IR spectrum would be dominated by absorptions corresponding to the O-H group of the alcohol, the N-H groups of the primary amine, and the C-H and ring vibrations of the thiophene moiety. mdpi.com

The O-H stretching vibration of the alcohol is typically observed as a broad and strong band in the region of 3200-3600 cm⁻¹, with the broadening resulting from intermolecular hydrogen bonding. msu.edulibretexts.org The N-H stretching of the primary amine (-NH₂) usually appears in the same region (3300-3500 cm⁻¹) but as two distinct, sharper peaks of medium intensity, corresponding to symmetric and asymmetric stretching modes. libretexts.org Aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), while aromatic C-H stretching from the thiophene ring appears just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). libretexts.org The spectrum would also feature characteristic absorptions for C-O stretching (around 1050-1150 cm⁻¹) and N-H bending (around 1590-1650 cm⁻¹). msu.edu Vibrations associated with the thiophene ring itself would appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

Table 3: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)Intensity
Alcohol (O-H)Stretching, H-bonded3200 - 3600Strong, Broad
Primary Amine (N-H)Stretching3300 - 3500Medium, Two Bands
Aromatic C-H (Thiophene)Stretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 2960Medium
Primary Amine (N-H)Bending (Scissoring)1590 - 1650Medium
Aromatic C=C (Thiophene)Ring Stretching1400 - 1600Medium to Weak
Alcohol (C-O)Stretching1050 - 1150Strong

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. thieme-connect.de This technique provides precise data on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. nih.gov

For a chiral compound like this compound, obtaining a suitable single crystal allows for the absolute assignment of the (R) configuration at the stereocenter. This is typically achieved by analyzing the anomalous dispersion of the X-rays by the atoms in the crystal, which leads to the calculation of a Flack parameter. soton.ac.uk A value close to zero for the correct enantiomer confirms the absolute configuration. nih.gov

The crystal structure would also reveal the preferred conformation of the ethanolamine (B43304) side chain relative to the thiophene ring. nih.gov Furthermore, analysis of the crystal packing can identify intermolecular interactions, such as hydrogen bonds involving the hydroxyl and amino groups, which are crucial in dictating the supramolecular architecture. iucr.orgnih.gov Studies on similar chiral thiophene derivatives have shown a tendency to crystallize in specific space groups that accommodate the molecular symmetry. researchgate.net

Table 4: Representative Crystallographic Data for a Chiral Amino Alcohol Derivative
ParameterExample Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)8.5
c (Å)16.2
α, β, γ (°)90, 90, 90
Volume (ų)798
Z (molecules/unit cell)4
Flack Parameter~0.0(1)

Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity Assessment

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive techniques for investigating chiral molecules in solution. wikipedia.org These methods are based on the differential interaction of chiral substances with left- and right-circularly polarized light and are highly sensitive to the stereochemistry of the molecule. libretexts.org

ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A chiral molecule will exhibit a unique ECD spectrum with positive or negative bands, known as Cotton effects, in the region of its UV-Vis chromophores. libretexts.org For this compound, the thiophene ring acts as the primary chromophore. The sign and intensity of the observed Cotton effects are directly related to the absolute configuration of the chiral center adjacent to the thiophene ring.

ORD measures the change in the angle of optical rotation as a function of wavelength. acs.org An ORD spectrum also displays Cotton effects that correspond to the absorption bands in the ECD spectrum. libretexts.org

These techniques are particularly useful for assessing enantiomeric purity. The magnitude of the ECD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). nih.gov By comparing the spectrum of a sample to that of an enantiomerically pure standard, the enantiomeric purity can be accurately determined. The development of a rapid chiroptical sensing assay can be a highly efficient tool for such analysis. nih.gov

Computational Chemistry Investigations and Molecular Modeling of 1r 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol

Quantum Chemical Studies for Electronic Structure and Molecular Orbital Analysis

Quantum chemical studies are fundamental in elucidating the electronic nature of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the molecule's orbitals and electronic properties, which govern its stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations, typically employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its optimized geometry and ground state electronic properties. These calculations provide information on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. For thiophene (B33073) and its derivatives, the HOMO is often characterized by a significant contribution from the sulfur atom's lone pairs and the π-system of the ring, while the LUMO is typically a π* orbital distributed over the ring.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Thiophene Derivative

PropertyValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
HOMO-LUMO Gap5.7 eV
Ionization Potential6.2 eV
Electron Affinity0.5 eV
Dipole Moment2.5 D
Note: These are typical values for a substituted thiophene and serve as an illustrative example. Actual values for this compound would require specific calculations.

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By calculating the vibrational frequencies using DFT, one can predict the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions within the molecule. The predicted spectroscopic data for thiophene derivatives generally show characteristic peaks corresponding to the vibrations of the thiophene ring and the functional groups attached to it.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of a chiral center and rotatable single bonds, this compound can exist in various conformations. Conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds and calculating the energy of each resulting conformation. The results are often visualized as a potential energy surface, which maps the energy as a function of the dihedral angles. The global minimum on this surface corresponds to the most stable conformation. For chiral amino alcohols, intramolecular hydrogen bonding between the amino and hydroxyl groups can play a significant role in stabilizing certain conformations. csic.es

Prediction of Molecular Reactivity and Reaction Pathways

Computational methods are powerful tools for predicting the reactivity of a molecule and for exploring potential reaction pathways.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the MEP would likely show negative potential around the sulfur and oxygen atoms due to their lone pairs of electrons, and around the π-system of the thiophene ring. nih.govresearchgate.net Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups. researchgate.netsemanticscholar.org

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as (I-A)/2, where I is the ionization potential and A is the electron affinity.

Chemical Potential (μ): Related to the escaping tendency of electrons from a system. It is calculated as -(I+A)/2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. It is calculated as μ²/2η.

Local Reactivity Descriptors: These indices pinpoint the most reactive sites within a molecule.

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. They are used to identify the most likely sites for nucleophilic and electrophilic attack. For thiophene, electrophilic substitution is a common reaction, and the preferred site of attack can be predicted using Fukui functions. chempedia.infonumberanalytics.com

Table 2: Illustrative Global Reactivity Descriptors for a Thiophene Derivative

DescriptorValue (eV)
Chemical Hardness (η)2.85
Chemical Potential (μ)-3.35
Electrophilicity Index (ω)1.97
Note: These values are illustrative and based on general findings for thiophene derivatives. Specific calculations are needed for this compound.

Molecular Modeling for Mechanistic Understanding of Chemical Interactions

Molecular modeling serves as a powerful tool to gain a mechanistic understanding of how this compound might interact with biological macromolecules. These computational techniques can predict and analyze the forces that govern these interactions, providing insights that are complementary to experimental data.

The simulation of intermolecular interactions is fundamental to understanding the potential biological activity of a compound. For this compound, these simulations would focus on how the molecule binds to a specific protein target. Molecular docking is a primary method used for this purpose.

In a typical molecular docking study, a three-dimensional model of the target protein is used. The compound, this compound in this case, is then computationally placed into the binding site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.

The key intermolecular interactions that would be analyzed for this compound include:

Hydrogen Bonds: The hydroxyl (-OH) and amino (-NH2) groups of the compound are capable of forming hydrogen bonds with amino acid residues in a protein's binding site.

Electrostatic Interactions: The partial charges on the atoms of the molecule can lead to attractive or repulsive forces with charged residues in the protein.

Hydrophobic Interactions: The thiophene ring can engage in hydrophobic interactions with nonpolar amino acid side chains.

π-π Stacking: The aromatic thiophene ring can also participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Studies on other thiophene derivatives have demonstrated the importance of these interactions in their binding to various protein targets. For instance, in silico studies of thiophene derivatives as potential anti-inflammatory agents have utilized molecular docking to validate their activity against targets like cyclooxygenase (COX) enzymes. nih.gov Similarly, docking studies have been employed to understand the binding of thiophene analogues to the active site of enzymes like tubulin. nih.gov

To further refine the understanding of the binding mode and the stability of the protein-ligand complex, molecular dynamics (MD) simulations are often employed. An MD simulation would model the movement of the atoms in the system over time, providing a more dynamic picture of the interaction and helping to confirm the stability of the predicted binding pose. mdpi.com

Type of InteractionPotential Functional Group on this compoundPotential Interacting Amino Acid Residue
Hydrogen Bond DonorHydroxyl (-OH), Amino (-NH2)Aspartate, Glutamate, Serine, Threonine
Hydrogen Bond AcceptorHydroxyl (-OH), Amino (-NH2), Thiophene SulfurAsparagine, Glutamine, Histidine, Serine, Threonine
Hydrophobic InteractionThiophene RingAlanine, Valine, Leucine, Isoleucine, Phenylalanine
π-π StackingThiophene RingPhenylalanine, Tyrosine, Tryptophan

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. Should this compound be identified as a hit compound, virtual screening could be employed to find other, potentially more potent, molecules with a similar scaffold.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. A library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This approach is useful when the structure of the target protein is known. Research on other thiophene-based compounds has successfully used SBVS to identify potential inhibitors for various targets. techscience.com

Ligand-Based Virtual Screening (LBVS): When the structure of the target protein is unknown, LBVS can be used. This approach uses the structure of a known active molecule, like this compound, as a template. The screening then searches for other molecules in a database that have similar properties, such as shape and electrostatic features.

The process of a virtual screening campaign involving a this compound-like scaffold would typically involve the following steps:

Library Preparation: A large database of chemical compounds is prepared for screening.

Target/Ligand Preparation: The 3D structure of the target protein is prepared for docking (for SBVS), or the structure of the lead compound is optimized (for LBVS).

Screening: The library of compounds is computationally screened against the target or compared to the lead compound.

Hit Selection and Prioritization: The top-ranking compounds (hits) are selected based on their scores and other criteria, such as drug-likeness and predicted ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Computational studies have demonstrated the utility of virtual screening for discovering novel thiophene derivatives with desired biological activities. nih.govnih.gov

Screening MethodPrincipleRequirementApplication for Thiophene Derivatives
Structure-Based Virtual Screening (SBVS)Docking a library of compounds into the 3D structure of a target protein.Known 3D structure of the biological target.Identification of novel thiophene-based enzyme inhibitors. techscience.com
Ligand-Based Virtual Screening (LBVS)Searching for molecules with similar properties to a known active compound.A known active ligand (e.g., a hit from a primary screen).Discovery of new series of thiophene compounds with similar predicted activity. nih.gov

Stereochemical Control and Enantioselective Purity in Research on 1r 2 Amino 1 Thiophen 3 Yl Ethan 1 Ol

Methodologies for Enantiomeric Excess and Purity Determination

Ensuring the enantiopurity of (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol is a critical step in its synthesis and application. Enantiomeric excess (ee) is a measure of this purity, and several analytical techniques are employed for its determination. These methods are broadly applicable to chiral amines and amino alcohols. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for determining enantiomeric excess, typically by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

Chiral Solvating Agents (CSAs): CSAs, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, can form transient diastereomeric complexes with the enantiomers of the amino alcohol. nih.govresearchgate.net This interaction results in different chemical shifts for the protons of the (1R) and (1S) enantiomers in the ¹H NMR spectrum, allowing for their quantification by integrating the distinct signals. frontiersin.org

Chiral Derivatizing Agents (CDAs): Alternatively, the amino alcohol can be reacted with a CDA to form stable diastereomers, which will exhibit separate signals in the NMR spectrum. An efficient 19F NMR-based protocol, for instance, involves converting the analyte to a fluorinated amide or ester, which can then be analyzed to give clean baseline peak separations of the enantiomers. acs.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the most common method for chiral separations. sigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC): This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino alcohols, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective. sigmaaldrich.com The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier, is crucial for achieving optimal separation. researchgate.net

Gas Chromatography (GC): After derivatization to increase volatility, GC with a chiral column can also be used to separate and quantify the enantiomers.

Other Methods: Fluorescence-based assays offer a high-throughput method for determining the ee of chiral amines and amino alcohols. nih.govrsc.org These methods rely on the self-assembly of the analyte with other components to form diastereomeric complexes that have distinct fluorescence intensities. nih.govbath.ac.uk

Table 1: Comparison of Methodologies for Enantiomeric Excess (ee) Determination of Chiral Amino Alcohols
MethodologyPrincipleCommon Reagents/ColumnsAdvantagesConsiderations
Chiral HPLCDifferential interaction with a chiral stationary phase.Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®), Macrocyclic glycopeptide columns (e.g., CHIROBIOTIC® T). sigmaaldrich.comHigh accuracy, reproducibility, and wide applicability. researchgate.netRequires method development (column, mobile phase selection).
NMR Spectroscopy with CSAFormation of transient diastereomeric complexes with distinct NMR signals.Crown ethers researchgate.net, BINOL-derivatives frontiersin.org.Rapid analysis without derivatization.Signal separation (Δδ) can be small; requires a suitable CSA.
NMR Spectroscopy with CDAFormation of stable diastereomers with distinct NMR signals.Mosher's acid, 2-fluorobenzoyl chloride acs.org.Often provides larger signal separation than CSAs.Requires an additional reaction step; potential for kinetic resolution.
Fluorescence SpectroscopyFormation of diastereomeric complexes with different fluorescence properties.2-formylphenylboronic acid with a chiral diol. nih.govnih.govHigh-throughput capability, high sensitivity. nih.govRequires specific interacting reagents.

Strategies for Chiral Resolution of Racemic Mixtures

When a synthesis produces a racemic mixture of 2-amino-1-(thiophen-3-yl)ethan-1-ol (B1283727), the enantiomers must be separated to isolate the desired (1R) form. This separation process is known as chiral resolution.

Classical Chemical Resolution: This is one of the oldest and most established methods. wikipedia.org It involves reacting the racemic amino alcohol (a base) with an enantiomerically pure acid, known as a resolving agent, such as L- or D-tartaric acid. google.compsu.edu This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. nih.gov Once separated, the pure enantiomer of the amino alcohol can be recovered by neutralizing the salt. wikipedia.org

Enzymatic Resolution: This strategy leverages the high stereoselectivity of enzymes, particularly lipases. researchgate.net In a process called kinetic resolution, an enzyme selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other. For a racemic amino alcohol, this often involves an enantioselective acylation reaction. googleapis.com For example, a lipase (B570770) can selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The acylated and unreacted enantiomers can then be separated easily due to their different chemical properties (e.g., by extraction or chromatography). researchgate.netmdpi.com This method is valued for its efficiency and environmentally benign conditions. nih.gov

Chromatographic Resolution: Preparative chiral HPLC can be used not only for analysis but also for the large-scale separation of enantiomers from a racemic mixture. While effective, this method can be more costly for industrial-scale production compared to classical or enzymatic resolution.

Table 2: Overview of Chiral Resolution Strategies for Racemic Amino Alcohols
StrategyDescriptionTypical Reagents/CatalystsKey AdvantageLimitation
Classical Chemical ResolutionFormation of separable diastereomeric salts with a chiral resolving agent. wikipedia.orgTartaric acid google.com, dibenzoyltartaric acid, camphorsulfonic acid. wikipedia.orgScalable and cost-effective for industrial applications.Maximum theoretical yield is 50% for the desired enantiomer without a racemization step.
Enzymatic Kinetic ResolutionEnzyme-catalyzed selective transformation of one enantiomer. researchgate.netLipases (e.g., from Candida antarctica, Candida rugosa) mdpi.com, acyl donors (e.g., vinyl acetate). mdpi.comHigh enantioselectivity, mild reaction conditions.Maximum theoretical yield is 50%; requires screening for a suitable enzyme.
Preparative Chiral ChromatographyDirect separation of enantiomers on a large-scale chiral HPLC column.Chiral Stationary Phases (CSPs).Direct separation yielding both enantiomers with high purity.Higher cost and solvent consumption, especially at large scale.

Impact of Stereochemistry on Reaction Selectivity and Pathway Control

The specific (1R) configuration of 2-amino-1-(thiophen-3-yl)ethan-1-ol is critical when it is used as a building block or a chiral auxiliary in asymmetric synthesis. The defined spatial arrangement of its functional groups can direct the approach of reagents, thereby controlling the stereochemical outcome of a reaction.

Chiral 1,2-amino alcohols are a well-established class of chiral auxiliaries. researchgate.net When this compound is temporarily attached to a prochiral substrate, it can create a chiral environment that forces an incoming reagent to attack from a specific face, leading to the preferential formation of one enantiomer of the product. diva-portal.orgnih.gov For example, amides derived from chiral amino alcohols can undergo highly diastereoselective alkylation reactions. After the reaction, the auxiliary can be cleaved and recovered, yielding an enantiomerically enriched product. The effectiveness of the stereochemical control depends on the ability of the auxiliary's chiral center and functional groups to create a rigid, well-defined transition state.

Furthermore, if used as a chiral ligand for a metal catalyst, the stereochemistry of the amino alcohol would be imparted to the catalytic center. This influences the catalyst's interaction with the substrate, enabling enantioselective transformations such as asymmetric hydrogenations or carbon-carbon bond-forming reactions. rsc.orgnih.gov The thiophene (B33073) ring itself can also play a role through electronic or steric interactions within the reaction pocket.

Development of Chiral Separation Techniques for Enantiomers

The demand for enantiomerically pure compounds continually drives the development of new and improved chiral separation technologies applicable to molecules like 2-amino-1-(thiophen-3-yl)ethan-1-ol.

Advances in Chiral Stationary Phases (CSPs): Research focuses on creating CSPs with broader applicability and higher efficiency. researchgate.net This includes the development of novel chiral selectors and immobilizing known selectors onto silica (B1680970) supports to enhance solvent compatibility and column durability. For aromatic and heterocyclic compounds like the target molecule, CSPs based on π-acidic or π-basic selectors can offer unique chiral recognition mechanisms through π-π stacking interactions, in addition to hydrogen bonding and steric effects. mdpi.com

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample volume. For chiral separations, a chiral selector is added to the background electrolyte. Cyclodextrins and crown ethers are common chiral selectors for separating amino acids and related compounds. nih.govresearchgate.netdocumentsdelivered.com The selector forms transient, diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities in the electric field. Methods using crown ethers like (18-crown-6)-2,3,11,12-tetracarboxylic acid have proven effective for the chiral separation of underivatized amino acids and could be adapted for amino alcohols. nih.gov

Membrane-Based Separation: An emerging area involves the use of enantioselective membranes. These membranes incorporate chiral selectors that preferentially transport one enantiomer over the other, offering a potential for continuous and energy-efficient resolution processes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (1R)-2-amino-1-(thiophen-3-yl)ethan-1-ol with high enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of thiophene-3-carbaldehyde derivatives. For example, thiophene-3-carbaldehyde (0.0460 ml, 0.500 mmol) can react with a chiral amine precursor under catalytic hydrogenation (e.g., Pd/C or PtO₂) to yield the enantiomerically enriched product. Chiral resolution via diastereomeric salt formation using tartaric acid derivatives is recommended to isolate the (1R)-enantiomer . Key steps include:

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) followed by recrystallization in ethanol.
  • Characterization : Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) and compare optical rotation with literature values.

Q. How can the structural integrity and stereochemistry of this compound be validated experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Compare chemical shifts with structurally analogous compounds. For instance, the thiophene ring protons typically resonate at δ 7.31–7.11 ppm (as seen in thiophene derivatives) . The hydroxyl and amine protons may appear as broad singlets (δ 1.94 ppm for NH in similar amines) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ calculated for C₆H₁₀N₂OS: 158.0512) .
  • X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, as demonstrated for related thioether compounds .

Advanced Research Questions

Q. What strategies mitigate racemization during the synthesis or storage of this compound?

  • Methodological Answer : Racemization risks arise from the β-amino alcohol structure. Mitigation strategies include:

  • Low-temperature synthesis : Conduct reactions below 0°C to minimize thermal epimerization.
  • Acidic stabilization : Store the compound in mildly acidic conditions (pH 4–5) to protonate the amine and reduce nucleophilic attack on the chiral center.
  • Protective groups : Temporarily protect the hydroxyl group as a silyl ether (e.g., TBSCl) during reactive steps .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should assess:

  • pH-dependent degradation : Use accelerated stability testing (40°C/75% RH) across pH 3–8. Monitor degradation via HPLC. Secondary alcohols like this compound are prone to oxidation in basic conditions (e.g., pH >8) .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound better than water due to reduced nucleophilic attack.

Q. What computational methods predict the biological activity or binding modes of this compound?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina with protein targets (e.g., GPCRs or enzymes) to predict binding affinities. The thiophene ring may engage in π-π stacking with aromatic residues .
  • QSAR modeling : Correlate electronic parameters (HOMO/LUMO energies) with bioactivity data from analogous β-amino alcohols .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported solubility data for this compound?

  • Methodological Answer : Contradictions may arise from:

  • Crystallinity vs. amorphous forms : Characterize solid-state properties via PXRD and DSC. Amorphous forms typically exhibit higher solubility .
  • Measurement conditions : Standardize solubility assays (e.g., shake-flask method at 25°C in PBS pH 7.4) .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the neuropharmacological potential of this compound?

  • Methodological Answer :

  • Receptor binding assays : Screen against serotonin (5-HT₃) or dopamine receptors using radioligand displacement (e.g., [³H]GR65630 for 5-HT₃) .
  • Cell viability assays : Use SH-SY5Y neuroblastoma cells to assess cytotoxicity (IC₅₀ via MTT assay) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.